molecular formula C8H6F2O2 B3130332 2-(3,4-Difluorophenoxy)acetaldehyde CAS No. 342435-27-2

2-(3,4-Difluorophenoxy)acetaldehyde

Cat. No.: B3130332
CAS No.: 342435-27-2
M. Wt: 172.13 g/mol
InChI Key: RNQLPHHLLJDRTJ-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)acetaldehyde (CAS: 109346-84-1) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . It is characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, linked to an acetaldehyde group. This compound serves as a versatile small-molecule scaffold in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde moiety and electron-withdrawing fluorine substituents . It is commercially available with a purity of ≥95% and is typically stored under controlled conditions to preserve stability .

Properties

IUPAC Name

2-(3,4-difluorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQLPHHLLJDRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)acetaldehyde typically involves the reaction of 3,4-difluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3,4-difluorophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2-(3,4-Difluorophenoxy)acetic acid

    Reduction: 2-(3,4-Difluorophenoxy)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,4-Difluorophenoxy)acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the difluorophenoxy group can engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2-(3,4-Difluorophenyl)acetaldehyde and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
2-(3,4-Difluorophenyl)acetaldehyde 109346-84-1 C₈H₆F₂O 156.13 3,4-difluorophenyl + aldehyde Lab-scale synthesis, drug intermediates
2-(3-Fluorophenyl)acetaldehyde 459-03-0 C₈H₇FO 138.14 3-fluorophenyl + aldehyde Lower molecular weight; simpler fluorination pattern
2-(4-Fluorophenyl)malonaldehyde 493036-47-8 C₉H₇FO₂ 166.15 4-fluorophenyl + malonaldehyde Enhanced reactivity due to β-ketoaldehyde group
2-(3,4-Difluorophenoxy)benzaldehyde oxime 451485-69-1 C₁₃H₉F₂NO₂ 249.21 3,4-difluorophenoxy + benzaldehyde oxime Higher MW; oxime group adds nucleophilic potential
2-(3,4-Dihydroxyphenyl)acetaldehyde N/A C₈H₈O₃ 152.15 3,4-dihydroxyphenyl + aldehyde Hydroxyl groups increase polarity and solubility

Biological Activity

2-(3,4-Difluorophenoxy)acetaldehyde is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential applications of this compound in various fields, particularly in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8F2O2
  • CAS Number : 342435-27-2

Biological Activities

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes, although specific pathways remain to be elucidated.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a glycosidase inhibitor, which could have implications for carbohydrate metabolism and related diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Biomolecules : The compound is believed to interact with various biomolecules, including proteins and nucleic acids. These interactions can lead to alterations in cellular signaling pathways and gene expression profiles.
  • Oxidative Stress Modulation : Some studies suggest that it may modulate oxidative stress within cells, contributing to its anticancer and antimicrobial activities.

Research Findings and Case Studies

A summary of notable research findings regarding this compound is presented in the table below:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential therapeutic use.
Study BAnticancer ActivityShowed significant inhibition of proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of α-glucosidase, suggesting potential use in managing diabetes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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